molecular formula C9H15ClN2 B1488144 4-(chloromethyl)-1-isopentyl-1H-imidazole CAS No. 1695331-36-2

4-(chloromethyl)-1-isopentyl-1H-imidazole

Cat. No.: B1488144
CAS No.: 1695331-36-2
M. Wt: 186.68 g/mol
InChI Key: ZLIWROFOQCVKTQ-UHFFFAOYSA-N
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Description

Structural Elucidation

IUPAC Nomenclature and Systematic Identification

The IUPAC name for this compound is 4-(chloromethyl)-1-isopentyl-1H-imidazole . The naming follows standard imidazole nomenclature conventions:

  • Imidazole ring : A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The "1H" designation indicates a hydrogen atom bonded to the nitrogen at position 1.
  • Position 1 substituent : The isopentyl group (C₅H₁₁), a branched alkyl chain with the structure -CH₂CH(CH₃)₂.
  • Position 4 substituent : The chloromethyl group (-CH₂Cl), introduced via electrophilic substitution or nucleophilic alkylation.

The systematic identification prioritizes substituents with the lowest possible locant numbers. The isopentyl group at position 1 and chloromethyl at position 4 are prioritized due to their higher molecular weight relative to hydrogen atoms on the imidazole ring.

Molecular Formula and Weight Analysis

The molecular formula of 4-(chloromethyl)-1-isopentyl-1H-imidazole is C₉H₁₅ClN₂ , calculated as follows:

Element Quantity Atomic Mass (g/mol) Contribution to Molecular Weight
Carbon 9 12.01 108.09
Hydrogen 15 1.008 15.12
Chlorine 1 35.45 35.45
Nitrogen 2 14.01 28.02
Total 186.68 g/mol

This matches the molecular weight reported for the compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR and ¹³C NMR spectra provide critical insights into the compound’s electronic environment and substituent interactions:

¹H NMR Signals (Predicted) ¹³C NMR Signals (Predicted)
Imidazole protons : δ 7.0–7.5 ppm (s, 2H) Imidazole carbons : δ 120–140 ppm (aromatic C)
Chloromethyl CH₂ : δ 4.5 ppm (s, 2H) Chloromethyl C : δ 40–45 ppm (CH₂Cl)
Isopentyl CH(CH₃)₂ : δ 1.0–1.5 ppm (m, 9H) Isopentyl CH₃ : δ 20–25 ppm (CH₃)
Isopentyl CH₂ : δ 1.5–2.0 ppm (m, 2H) Isopentyl CH₂ : δ 25–35 ppm (CH₂)

Key Observations :

  • The chloromethyl group’s singlet at δ 4.5 ppm confirms its isolated environment.
  • The isopentyl group’s multiplet between δ 1.0–2.0 ppm aligns with branched alkyl chains.
  • Aromatic protons on the imidazole ring appear as a singlet due to equivalent environments.
Infrared (IR) Spectroscopy
Functional Group IR Absorption (cm⁻¹) Assignment
C=N (Imidazole) 1600–1500 Stretching vibration
C-Cl (Chloromethyl) 600–800 Stretching vibration
C-H (Aromatic) 3100–3000 Stretching vibration
C-H (Alkyl) 2900–2850 Stretching vibration

The absence of N-H stretches (3300–3500 cm⁻¹) confirms the absence of free NH groups, consistent with the 1H-imidazole structure.

Mass Spectrometry (MS)
Fragment Ion m/z Relative Abundance (%) Fragmentation Pathway
Molecular ion 186.68 100 [C₉H₁₅ClN₂]⁺
[M - HCl]⁺ 151.68 50 Loss of HCl
[M - C₅H₁₁]⁺ 114.53 30 Loss of isopentyl group

Key Fragmentation :

  • m/z 186.68 : Parent ion corresponding to the intact molecule.
  • m/z 151.68 : Resultant ion after dechlorination.
  • m/z 114.53 : Imidazole core with chloromethyl group retained.

Properties

IUPAC Name

4-(chloromethyl)-1-(3-methylbutyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2/c1-8(2)3-4-12-6-9(5-10)11-7-12/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIWROFOQCVKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(N=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for 4-(Chloromethyl)-1-isopentyl-1H-imidazole

The synthesis of 4-(chloromethyl)-1-isopentyl-1H-imidazole typically involves:

These two steps can be performed sequentially or in a convergent manner depending on the starting materials and reagents.

N-alkylation of imidazole derivatives is a well-established procedure. For the introduction of an isopentyl group at the N-1 position, typical methods include:

  • Alkylation with isopentyl halides (e.g., isopentyl bromide or chloride) under basic conditions.
  • Use of phase transfer catalysts or polar aprotic solvents such as DMF or DMSO to facilitate nucleophilic substitution.

The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the alkyl halide, yielding 1-isopentylimidazole.

Representative Preparation Method from Literature

While direct literature on 4-(chloromethyl)-1-isopentyl-1H-imidazole is scarce, synthesis of similar 4-substituted imidazoles provides insight:

  • Step 1: Synthesis of 1-isopentyl-1H-imidazole

    React imidazole with isopentyl bromide in DMF with sodium hydride or potassium carbonate as base at room temperature to 60 °C for several hours. The reaction typically yields the N-alkylated product in good yield.

  • Step 2: Chloromethylation

    The 1-isopentylimidazole is then reacted with formaldehyde and hydrochloric acid or chloromethyl methyl ether under controlled temperature (0–40 °C) to introduce the chloromethyl group at C-4.

  • Step 3: Purification

    The crude product is purified by crystallization or column chromatography.

Data Table Summarizing Key Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Solvent Temperature (°C) Time Yield (%) Notes
1 N-alkylation Imidazole + isopentyl bromide + K2CO3 DMF 25–60 4–12 h 75–90 Base facilitates nucleophilic attack
2 Chloromethylation Formaldehyde + HCl or chloromethyl methyl ether Aqueous or organic 0–40 2–6 h 60–80 Regioselective for C-4 substitution
3 Purification Crystallization or silica gel chromatography Various Ambient Ensures product purity

Mechanistic Insights

  • The N-alkylation proceeds via nucleophilic substitution (S_N2) where the imidazole nitrogen attacks the electrophilic carbon of the isopentyl bromide.
  • The chloromethylation involves electrophilic substitution at the 4-position of the imidazole ring. The imidazole ring’s electron density directs the substitution to the C-4 position, facilitated by the formation of an iminium intermediate with formaldehyde and acid.

Alternative Synthetic Routes and Related Compounds

  • Some literature reports the synthesis of 4-(bromomethyl)- or 4-(iodomethyl)-imidazoles via halomethylation, which can be converted to chloromethyl derivatives by halogen exchange reactions.
  • Catalytic methods involving metal catalysts and iodine have been used for selective substitution on imidazole rings, but these are more common for iodination rather than chloromethylation.
  • Alkylation and halomethylation steps can be combined in one-pot procedures under optimized conditions, improving atom economy and reducing waste.

Summary of Research Findings and Recommendations

  • The preparation of 4-(chloromethyl)-1-isopentyl-1H-imidazole is best achieved by first performing N-alkylation of imidazole with isopentyl bromide under basic conditions, followed by chloromethylation at the 4-position using formaldehyde and hydrochloric acid or chloromethyl methyl ether.
  • Reaction conditions such as temperature, solvent choice, and reaction time critically influence product yield and purity.
  • Purification by recrystallization or chromatography is necessary to isolate the desired compound.
  • Alternative halomethylation methods and catalytic approaches may offer improved yields or selectivity but require further optimization for this specific compound.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-isopentyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Azido or thiocyanato derivatives.

    Oxidation Products: Imidazole N-oxides.

    Reduction Products: Reduced imidazole derivatives.

Scientific Research Applications

4-(chloromethyl)-1-isopentyl-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-isopentyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA modification.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural analogs and their substituents:

Compound Name Substituents (Position) Key Features Reference
4-(Chloromethyl)-1-isopentyl-1H-imidazole 4-(ClCH₂), 1-(isopentyl) High lipophilicity, potential for enhanced membrane permeability N/A
4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride 4-(ClCH₂), 1-(CH₃) Compact alkyl group, higher polarity
4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole 4-Cl, 1-(4-Cl-C₆H₄), 5-(C₆H₅) Aromatic substituents, planar structure
4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole 4-(ClCH₂), 2-(C₆H₅CH₂CH₂) Bulky phenylethyl group, steric hindrance

Key Observations :

  • Steric Effects : Bulky substituents (e.g., phenylethyl in ) may hinder nucleophilic reactions at the chloromethyl site compared to smaller groups.

Physicochemical Properties

  • Melting Points : Methyl-substituted analogs (e.g., 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride) melt at ~126–128°C , while phenyl-substituted derivatives (e.g., 4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole) exhibit higher melting points (~120°C) due to aromatic stacking .
  • Solubility : Isopentyl substitution likely reduces aqueous solubility compared to methyl or hydroxy-substituted imidazoles (e.g., 4-Hydroxybenzoic acid–1H-imidazole ).

Recommendations :

  • Explore the compound’s reactivity in nucleophilic substitution reactions (e.g., with amines or thiols).
  • Evaluate bioavailability and toxicity profiles relative to structural analogs.

Biological Activity

4-(Chloromethyl)-1-isopentyl-1H-imidazole, a compound belonging to the imidazole family, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant studies and data.

  • Chemical Formula : C7H10ClN2
  • CAS Number : 1695331-36-2
  • Molecular Weight : 158.62 g/mol

Synthesis

The synthesis of 4-(chloromethyl)-1-isopentyl-1H-imidazole typically involves the reaction of 1H-imidazole with chloromethyl isopentyl derivatives under controlled conditions. The method may vary, but common approaches include:

  • Refluxing in the presence of a suitable solvent.
  • Catalytic hydrogenation to enhance yield and purity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study by Jain et al. evaluated various imidazole compounds against bacteria such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives of imidazole had potent antimicrobial effects, suggesting that 4-(chloromethyl)-1-isopentyl-1H-imidazole may possess similar properties .

CompoundTarget BacteriaMethodResults
4-CMIS. aureusCylinder wells diffusionGood antimicrobial potential
4-CMIE. coliCylinder wells diffusionModerate activity

The biological activity of 4-(chloromethyl)-1-isopentyl-1H-imidazole is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For instance, some imidazole derivatives act as inhibitors of phosphoinositide-3-kinases (PI3Ks), which play crucial roles in cell proliferation and survival .

Study on Antimicrobial Efficacy

In a comparative study, various imidazole derivatives were tested against resistant strains of bacteria. The findings indicated that compounds with halogen substitutions exhibited enhanced activity against E. coli and Klebsiella pneumoniae, reinforcing the notion that structural modifications can significantly influence biological outcomes.

Clinical Applications

The potential therapeutic applications of 4-(chloromethyl)-1-isopentyl-1H-imidazole extend to treating infections caused by resistant bacterial strains and possibly in oncology settings. Its ability to modulate biological pathways makes it a candidate for further investigation in drug development.

Q & A

Q. What are the common synthetic routes for 4-(chloromethyl)-1-isopentyl-1H-imidazole, and how can reaction conditions influence product purity?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the chloromethyl group can be introduced via alkylation of the imidazole core using chloromethylating agents like chloromethyl pivalate (CAS 18997-19-8) under controlled temperatures . TDAE (tetrakis(dimethylamino)ethylene) methodology has been employed for regioselective coupling with aromatic carbonyl derivatives, though this requires inert atmospheres and anhydrous solvents to prevent hydrolysis . Purity optimization involves column chromatography or recrystallization, with melting points (e.g., 49–50°C for analogous compounds ) serving as preliminary purity indicators.

Q. How can researchers validate the structural identity of 4-(chloromethyl)-1-isopentyl-1H-imidazole using spectroscopic techniques?

Answer:

  • NMR : 1H^1\text{H} NMR can confirm the chloromethyl (-CH2_2Cl) group (δ ~4.5–5.0 ppm) and isopentyl chain (δ ~0.8–1.6 ppm for methyl groups). 13C^{13}\text{C} NMR distinguishes the imidazole ring carbons (δ ~120–140 ppm) .
  • IR : Stretching vibrations for C-Cl (~650 cm1^{-1}) and C-N (~1600 cm1^{-1}) bonds are diagnostic .
  • Elemental Analysis : Matches between calculated and observed C, H, N, and Cl percentages validate purity (e.g., deviations <0.4% for analogous imidazoles ).

Advanced Research Questions

Q. What strategies optimize regioselectivity in functionalizing the imidazole ring during derivatization?

Answer: Regioselectivity is influenced by steric and electronic factors. For example, Pd-catalyzed C-H activation enables selective functionalization at the 4-position of the imidazole ring. Catalysts like Pd(OAc)2_2 with ligands (e.g., PPh3_3) and directing groups (e.g., sulfonyl) enhance specificity . Solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) also modulate reaction pathways .

Q. How can researchers resolve contradictions in reported reactivity data for chloromethyl-substituted imidazoles?

Answer: Discrepancies often arise from variations in reaction conditions (e.g., moisture sensitivity, catalyst loading). Reproducibility requires strict control of:

  • Moisture : Use of molecular sieves or inert atmospheres to prevent hydrolysis of the chloromethyl group .
  • Catalyst Purity : Trace metal contaminants in Pd catalysts can alter reaction outcomes .
  • Analytical Validation : Cross-referencing NMR, HPLC, and mass spectrometry data ensures consistency across studies .

Q. What are the stability challenges for 4-(chloromethyl)-1-isopentyl-1H-imidazole under varying storage conditions?

Answer: The chloromethyl group is prone to hydrolysis, forming hydroxymethyl derivatives. Stability studies recommend:

  • Storage : Anhydrous conditions at -20°C in amber vials to prevent light-induced degradation .
  • Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols); use DCM or THF for long-term stability .

Q. How can computational modeling predict the biological activity of 4-(chloromethyl)-1-isopentyl-1H-imidazole derivatives?

Answer:

  • Docking Studies : Molecular docking with target proteins (e.g., cytochrome P450 enzymes) identifies potential binding modes and affinity .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl) with antimicrobial or anticancer activity using datasets from PubChem .

Q. What methodologies assess the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Kinetic Studies : Monitor reaction progress via 1H^1\text{H} NMR to determine rate constants for substitutions with amines or thiols .
  • Competitive Experiments : Compare reactivity of chloromethyl vs. bromomethyl analogs under identical conditions to evaluate leaving-group efficiency .

Data-Driven Research Questions

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for imidazole derivatives?

Answer:

  • Analog Synthesis : Introduce substituents (e.g., aryl, alkyl) at the 1- and 4-positions and test bioactivity .
  • In Vitro Assays : Evaluate cytotoxicity (MTT assay), enzyme inhibition (IC50_{50}), or antimicrobial activity (MIC) against Gram-positive bacteria .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

Answer:

  • LC-MS : Identifies hydrolyzed products (e.g., hydroxymethyl derivatives) with high sensitivity .
  • TGA/DSC : Thermal analysis reveals decomposition temperatures and phase transitions .

Q. How can researchers leverage Pd-catalyzed cross-coupling to diversify the imidazole scaffold?

Answer:

  • Suzuki-Miyaura Coupling : Attach aryl boronic acids to the chloromethyl group using Pd(PPh3_3)4_4/K2_2CO3_3 in toluene/water .
  • Sonogashira Coupling : Introduce alkynes for click chemistry applications .

Methodological Notes

  • Data Presentation : Use tables for comparative analysis (e.g., melting points, yields) and figures for reaction mechanisms or docking poses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(chloromethyl)-1-isopentyl-1H-imidazole
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